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Compound of Interest

Compound Name: Apatinib

Cat. No.: B000926 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to analyzing apoptosis induced by

Apatinib using flow cytometry. Apatinib, a selective vascular endothelial growth factor

receptor-2 (VEGFR-2) tyrosine kinase inhibitor, has been shown to suppress tumor proliferation

and induce apoptosis in various cancer cell lines.[1][2][3] Flow cytometry, in conjunction with

specific fluorescent probes, offers a powerful tool for the quantitative analysis of apoptotic

events at the single-cell level.[4][5][6]

Principle of Apoptosis Detection
A common and reliable method for detecting apoptosis by flow cytometry is the dual-staining

assay using Annexin V and Propidium Iodide (PI).[7][8][9][10]

Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid

component of the cell membrane. In healthy cells, PS is located on the inner leaflet of the

plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS

translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.

[9]

Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross

the intact plasma membrane of live or early apoptotic cells. It can only enter cells with

compromised membrane integrity, a characteristic of late apoptotic and necrotic cells, where

it stains the nucleus.[7]
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By using these two stains, it is possible to distinguish between four cell populations:

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Necrotic cells: Annexin V-negative and PI-positive (this population is often negligible in

apoptosis studies).

Apatinib's Mechanism in Inducing Apoptosis
Apatinib primarily functions by blocking the VEGFR-2 signaling pathway, which is crucial for

angiogenesis and tumor cell survival.[1] Inhibition of VEGFR-2 by Apatinib can trigger

apoptosis through various downstream signaling cascades. Research has indicated that

Apatinib can induce apoptosis by:

Inhibiting the PI3K/AKT/mTOR and MAPK/ERK signaling pathways.[11]

Suppressing the STAT3/Bcl-2 signaling pathway.[2]

Inducing cell cycle arrest, often at the G0/G1 or G1 phase.[2][12][13][14]

The analysis of apoptosis by flow cytometry provides quantitative data to assess the efficacy of

Apatinib in inducing programmed cell death.

Data Presentation
The quantitative data obtained from the flow cytometry analysis should be summarized in a

clear and structured table for easy comparison between different treatment groups.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b000926?utm_src=pdf-body
https://www.benchchem.com/product/b000926?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9276937/
https://www.benchchem.com/product/b000926?utm_src=pdf-body
https://www.benchchem.com/product/b000926?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7416412/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5596600/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5596600/
https://www.researchgate.net/figure/Apatinib-induces-apoptosis-and-cell-cycle-arrest-in-SCLC-a-Apoptosis-rates-of-H446_fig3_335081513
https://www.researchgate.net/figure/Apatinib-induced-G1-cell-cycle-arrest-and-apoptosis-in-NSCLC-cells-A549-and-H1299-cells_fig1_355971176
https://pmc.ncbi.nlm.nih.gov/articles/PMC10895076/
https://www.benchchem.com/product/b000926?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b000926?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment
Group

Concentrati
on (µM)

% Viable
Cells
(Annexin V-
/ PI-)

% Early
Apoptotic
Cells
(Annexin
V+ / PI-)

% Late
Apoptotic/N
ecrotic
Cells
(Annexin
V+ / PI+)

Total
Apoptotic
Cells (%)

Control

(Untreated)
0 95.2 ± 2.1 2.5 ± 0.5 1.8 ± 0.3 4.3 ± 0.8

Apatinib 10 75.6 ± 3.5 15.8 ± 1.2 8.1 ± 0.9 23.9 ± 2.1

Apatinib 20 52.1 ± 4.2 28.4 ± 2.5 18.9 ± 1.7 47.3 ± 4.2

Apatinib 40 30.9 ± 3.8 40.2 ± 3.1 28.3 ± 2.4 68.5 ± 5.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual

results will vary depending on the cell line, experimental conditions, and Apatinib
concentrations used.

Experimental Protocols
A detailed protocol for the analysis of Apatinib-induced apoptosis using Annexin V and PI

staining is provided below.

Materials:

Apatinib

Cell culture medium and supplements

Phosphate-Buffered Saline (PBS)

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V,

Propidium Iodide, and Binding Buffer)

Flow cytometer

Protocol:
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Cell Culture and Treatment:

Seed the cells of interest in appropriate culture plates or flasks and allow them to adhere

and grow to the desired confluency.

Treat the cells with varying concentrations of Apatinib (e.g., 0, 10, 20, 40 µM) for a

predetermined period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

Cell Harvesting:

For adherent cells, gently wash with PBS and detach the cells using a non-enzymatic cell

dissociation solution or trypsin.

For suspension cells, collect the cells by centrifugation.

Collect both the floating and adherent cells to ensure all apoptotic cells are included in the

analysis.[9][10]

Cell Washing:

Wash the collected cells twice with cold PBS by centrifugation (e.g., 300-400 x g for 5

minutes).

Cell Staining:

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[7]

Flow Cytometry Analysis:

Add 400 µL of 1X Binding Buffer to each tube.[7]

Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour).
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Set up the flow cytometer with appropriate compensation and gating strategies using

unstained, Annexin V-only, and PI-only stained cells as controls.[9]

Collect data for a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.

Data Analysis:

Analyze the flow cytometry data using appropriate software.

Create a dot plot of Annexin V fluorescence (e.g., FITC channel) versus PI fluorescence

(e.g., PE or PerCP channel).

Use quadrant gates to distinguish between the viable, early apoptotic, and late

apoptotic/necrotic cell populations.

Quantify the percentage of cells in each quadrant.
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Experimental workflow for apoptosis analysis.
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Apatinib-induced apoptosis signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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